molecular formula C10H9N3 B059692 6-Cyano-1-ethylbenzoimidazole CAS No. 1215205-91-6

6-Cyano-1-ethylbenzoimidazole

Cat. No.: B059692
CAS No.: 1215205-91-6
M. Wt: 171.2 g/mol
InChI Key: YVGPAABTBQUTNC-UHFFFAOYSA-N
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Description

6-Cyano-1-ethylbenzoimidazole is a chemical compound with the molecular formula C10H9N3. It is a derivative of benzimidazole, characterized by the presence of a cyano group at the sixth position and an ethyl group at the first position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-1-ethylbenzoimidazole typically involves the reaction of 1-ethylbenzimidazole with a suitable cyanating agent. One common method is the reaction of 1-ethylbenzimidazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-1-ethylbenzoimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can convert the cyano group to an amine .

Scientific Research Applications

6-Cyano-1-ethylbenzoimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-1-ethylbenzoimidazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The cyano group and the benzimidazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-1-ethylbenzoimidazole is unique due to the presence of both the cyano and ethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications .

Properties

IUPAC Name

3-ethylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-13-7-12-9-4-3-8(6-11)5-10(9)13/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGPAABTBQUTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608677
Record name 1-Ethyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-91-6
Record name 1-Ethyl-1H-benzimidazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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